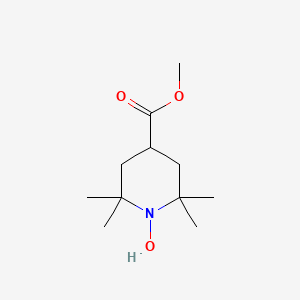

Methyl 1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2)6-8(9(13)15-5)7-11(3,4)12(10)14/h8,14H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMJKCJKQUNPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,2,6,6-Tetramethyl-4-piperidinol

This intermediate is crucial and is commonly prepared via catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone (triacetoneamine). The process is well-documented and industrially established.

- Catalytic Hydrogenation: Triacetoneamine is hydrogenated in the presence of a catalyst such as Raney nickel under controlled temperature (20–180 °C) and pressure conditions.

- Solvent: Organic solvents or water/polar organic solvent mixtures are used.

- Yield: The process achieves yields of approximately 95%, with high selectivity towards the desired alcohol.

This method is favored for its efficiency and scalability in industrial settings.

Conversion to this compound

Following the formation of 2,2,6,6-tetramethyl-4-piperidinol, the introduction of the methyl carboxylate group can be achieved by esterification or direct reaction with methylating agents.

- Esterification: The piperidinol intermediate is reacted with methyl chloroformate or methyl iodide under basic or acidic catalysis to form the methyl ester at the 4-position.

- Reaction Conditions: Controlled temperature (30–100 °C), presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or bases depending on the route.

- Purification: The product is purified by crystallization or distillation to remove unreacted starting materials and byproducts.

An alternative approach includes direct catalytic hydrogenation followed by reaction with ethylene oxide to introduce hydroxyethyl groups, which can then be converted to carboxylates by oxidation and esterification steps.

Detailed Process Example from Literature

A patented process outlines the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol, a closely related compound, which can be adapted for methyl ester synthesis:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Catalytic hydrogenation of triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol | Raney nickel catalyst, aqueous or polar organic solvent, 20–80 °C, 1–5 h | ~95% yield |

| 2 | Addition of catalytic acid (e.g., sulfuric acid) to reaction mixture | Acid amount catalytic, added before or after distillation | Facilitates subsequent reaction |

| 3 | Reaction with ethylene oxide (or methylating agent) | Autoclave, 90–140 °C, quasi-adiabatic conditions, 3–5 h | 86% isolated yield |

| 4 | Cooling, crystallization, filtration, washing | Water and toluene washing | Purified product |

This method avoids isolation of intermediate and uses continuous processing for efficiency.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Catalysts | Reaction Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Catalytic hydrogenation of triacetoneamine | Triacetoneamine | H2 gas | Raney nickel | 20–180 °C, 1–5 h | ~95% | High yield, scalable | Requires high-pressure equipment |

| Esterification with methyl chloroformate | 2,2,6,6-tetramethyl-4-piperidinol | Methyl chloroformate | Acid/base catalysts | 30–100 °C | High | Direct ester formation | Use of toxic reagents |

| Reaction with ethylene oxide followed by oxidation | 2,2,6,6-tetramethyl-4-piperidinol | Ethylene oxide, acid catalyst | Sulfuric acid or p-toluenesulfonic acid | 90–140 °C, 3–5 h | 86% | Continuous flow possible | Requires careful handling of ethylene oxide |

Notes on Industrial Scale Production

- Continuous flow reactors are increasingly used to improve control over reaction parameters and product consistency.

- Real-time monitoring via gas chromatography or HPLC ensures high-quality output.

- The choice of solvent and catalyst is critical for optimizing yield and minimizing byproducts.

- Safety considerations are paramount when handling reactive gases (H2) and hazardous reagents (ethylene oxide, methyl chloroformate).

Chemical Reactions Analysis

1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like KBrO₃ and NH₂OH•HCl, which generate NOx and Br⁻ anions in situ . These reactions often result in the formation of carbonyl compounds and other derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate is utilized as a reagent in organic synthesis due to its ability to act as a mild base and a radical scavenger. It has been employed in various reactions including:

- Oxidation Reactions : The compound facilitates the oxidation of alcohols to carbonyl compounds under mild conditions.

- Radical Polymerization : Its radical properties are leveraged in the synthesis of polymers with controlled architectures.

Case Study: Oxidation of Alcohols

A study demonstrated the efficiency of this compound in the selective oxidation of primary alcohols to aldehydes using catalytic amounts of oxidants. This method showcased high yields with minimal by-products.

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic products. It functions as an antioxidant and stabilizer in formulations aimed at enhancing skin health.

Case Study: Antioxidant Activity

Research highlighted the effectiveness of this compound in protecting skin cells from oxidative stress induced by UV radiation. The study measured reduced levels of reactive oxygen species (ROS) in treated cells compared to controls.

Agricultural Applications

Recent studies have explored the potential use of this compound in developing herbicides. Its structural similarity to known herbicides allows for modifications that enhance efficacy against specific weeds.

Case Study: Herbicide Development

A research project focused on synthesizing phenoxy carboxylic herbicides derived from this compound showed promising results in controlling weed growth while being less harmful to crops.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester involves its ability to scavenge reactive oxygen species (ROS) and ameliorate oxidative damage . It interacts with molecular targets such as the SIRT6-HIF-1α signaling pathway, which plays a role in reducing lung injury .

Comparison with Similar Compounds

Ester vs. Carboxylic Acid/Ketone Derivatives

- Solubility and pH Sensitivity : The methyl ester group in the target compound reduces polarity compared to 4-CT-H (carboxylic acid), enhancing solubility in organic solvents like acetonitrile (ACN) . However, the lack of an ionizable carboxylic acid group diminishes pH-dependent reactivity, making 4-CT-H more effective in electrostatic catalysis at varying pH levels .

- Radical Stability: TEMPONE-H and 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine form stable nitroxyl radicals after trapping superoxide or peroxynitrite due to the electron-withdrawing ketone group .

Research Findings and Comparative Performance

- Spin-Trapping Efficiency : Studies on TEMPONE-H and 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine demonstrate superior stability of their nitroxyl radicals against biological reductants, attributed to the ketone group’s electron-withdrawing effects . The target compound’s ester group may confer moderate stability, warranting further experimental validation.

- Catalytic Applications : In pH-dependent catalysis, 4-CT-H’s carboxylic acid enables protonation/deprotonation, facilitating electrostatic interactions with charged intermediates . The methyl ester derivative lacks this ionizability, limiting its utility in pH-sensitive systems.

Q & A

Basic: What are the key structural features and molecular properties of Methyl 1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate that influence its reactivity?

The compound’s reactivity is governed by its sterically hindered piperidine ring and functional groups:

- Tetramethyl groups at positions 2,2,6,6 create steric hindrance, limiting conformational flexibility and stabilizing radical intermediates .

- The 1-hydroxy group participates in hydrogen bonding, as observed in crystal structures of related compounds, forming N–H···O and O–H···O interactions that stabilize supramolecular assemblies .

- The ester moiety (methyl carboxylate) enhances solubility in organic solvents and may act as an electron-withdrawing group, influencing redox behavior .

- Molecular conformation : The piperidine ring adopts a chair conformation, with substituents in equatorial positions to minimize strain, as seen in X-ray crystallography studies of analogous salts .

Advanced: How can researchers design experiments to investigate pH-dependent electrostatic catalysis involving this compound?

Methodological considerations include:

- Buffer selection : Use phosphate or acetate buffers (pH 4.6–5.5) to maintain ionic strength, as demonstrated in HPLC mobile phases for related hindered amines . Adjust pH with glacial acetic acid or sodium hydroxide to probe electrostatic effects on radical stability .

- Radical generation : Employ photolysis or chemical initiators (e.g., azobisisobutyronitrile) to generate nitroxide radicals. Monitor using electron paramagnetic resonance (EPR) spectroscopy, as applied to TEMPO derivatives .

- Kinetic analysis : Measure rate constants under varying pH using stopped-flow techniques. Correlate with computational models (e.g., DFT) to map charge distribution changes .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- EPR spectroscopy : Essential for detecting and quantifying nitroxide radical intermediates, as shown in studies of pH-dependent catalysis .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms steric effects (e.g., splitting patterns from tetramethyl groups) .

- X-ray crystallography : Resolves hydrogen-bonding networks and molecular packing, critical for understanding stability .

- HPLC-MS : Validates purity and monitors degradation products using methanol/water mobile phases with phosphate buffers .

Advanced: What strategies can resolve contradictions in radical scavenging efficiency data under varying pH conditions?

- Controlled pH titration : Systematically vary pH (3.0–9.0) while holding ionic strength constant. Use buffers like sodium acetate (pH 4.6) or phosphate (pH 7.4) to isolate electrostatic effects .

- Cross-validation with complementary techniques : Pair EPR (for radical quantification) with UV-Vis spectroscopy (to track chromophore changes) .

- Computational modeling : Perform molecular dynamics (MD) simulations to predict protonation states and solvent accessibility at different pH levels .

- Statistical analysis : Apply multivariate regression to decouple pH effects from confounding variables (e.g., buffer composition) .

Advanced: How does the crystal packing and hydrogen-bonding network affect the compound’s stability and reactivity?

- Hydrogen-bonding motifs : In the crystal lattice, the hydroxyl group forms O–H···O bonds with adjacent anions (e.g., trifluoromethanesulfonate), creating a 4(14) hydrogen-bonding network that stabilizes the solid-state structure .

- Impact on stability : Strong intermolecular interactions reduce hygroscopicity and slow oxidative degradation, as seen in TEMPO derivatives stored under inert conditions .

- Reactivity modulation : Hydrogen bonding in the solid state can alter redox potentials compared to solution-phase behavior, necessitating comparative studies .

Basic: What synthetic routes are available for this compound, and how are intermediates characterized?

- Stepwise synthesis :

- Intermediate characterization :

- LC-MS : Confirm molecular weight and purity of intermediates .

- FT-IR : Verify ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches .

Advanced: What computational methods are suitable for modeling the compound’s electronic structure and interaction with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and radical stability .

- Molecular docking : Simulate interactions with biological targets (e.g., mitochondrial enzymes) using software like AutoDock Vina, leveraging crystal structure data for force field parameterization .

- Molecular Dynamics (MD) : Model solvation effects in aqueous/organic mixtures to assess bioavailability and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.